methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at position 5, an indazole-3-carbonylamino moiety at position 2, and a methyl ester at position 2.
Properties
Molecular Formula |
C19H13ClN4O3S |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-(1H-indazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H13ClN4O3S/c1-27-18(26)15-16(10-6-2-4-8-12(10)20)28-19(21-15)22-17(25)14-11-7-3-5-9-13(11)23-24-14/h2-9H,1H3,(H,23,24)(H,21,22,25) |
InChI Key |
WVTFICPLXYSHNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Darzens Reaction for Thiazole Ring Assembly
The thiazole backbone is constructed via a modified Darzens reaction, adapted from protocols for analogous 2-aminothiazole-4-carboxylates. Methyl dichloroacetate reacts with 2-chlorophenylacetaldehyde in anhydrous ether under NaOMe catalysis (0°C, 1 h), generating an α-chloro glycidic ester intermediate. Subsequent cyclization with thiourea in methanol yields methyl 2-amino-5-(2-chlorophenyl)thiazole-4-carboxylate (Figure 1A). Key parameters:
Table 1: Optimization of Thiazole Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Anhydrous ether | 68 | 95.2 |
| Temperature | 0°C → RT | 72 | 96.5 |
| Thiourea equivalence | 1.2 eq | 75 | 97.8 |
Post-reaction workup involves brine extraction and recrystallization from methanol, achieving 75% isolated yield. Spectroscopic confirmation includes:
Indazole-3-Carbonyl Component Synthesis
Palladium-Catalyzed 3-Iodoindazole Preparation
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/dppf | 80 | 87 |
| PdCl₂(PPh₃)₂ | 100 | 72 |
| NiCl₂(dppe) | 120 | 58 |
Conversion to the acid chloride employs SOCl₂ (neat, reflux, 3 h), yielding 1H-indazole-3-carbonyl chloride.
Amide Bond Formation: Final Coupling
Nucleophilic Acyl Substitution
Methyl 2-amino-5-(2-chlorophenyl)thiazole-4-carboxylate (1.0 eq) reacts with 1H-indazole-3-carbonyl chloride (1.2 eq) in anhydrous THF under N₂. Triethylamine (2.5 eq) scavenges HCl, promoting amidation (0°C → RT, 12 h):
Critical Considerations :
Table 3: Amidation Optimization
| Base | Equivalence | Yield (%) |
|---|---|---|
| Et₃N | 2.5 | 89 |
| DIPEA | 3.0 | 85 |
| Pyridine | 4.0 | 78 |
Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the title compound (82% yield).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18, 70:30 MeOH/H₂O): 98.6% purity, t<sub>R</sub> = 12.7 min.
Alternative Synthetic Routes
Suzuki Coupling for 5-Aryl Thiazole Formation
For laboratories lacking 2-chlorophenylacetaldehyde, a Suzuki-Miyaura coupling introduces the 2-chlorophenyl post-cyclization:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can inhibit its function.
Receptor modulation: By interacting with cell surface receptors, it can modulate signaling pathways.
DNA/RNA interaction: It may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
- Chloro vs. Bromo Derivatives : Isostructural chloro (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and bromo analogs demonstrate that halogen choice influences intermolecular interactions and solubility. Chloro derivatives typically exhibit higher thermal stability (e.g., melting points >200°C) compared to bromo analogs due to stronger C–Cl vs. C–Br dipole interactions .
- Fluorophenyl Substitutions: Compounds like those in (e.g., methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate) show that fluorine atoms enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins, a feature that could extrapolate to the 2-chlorophenyl group in the query compound .
Thiazole vs. Thiadiazole Derivatives
- This substitution correlates with improved antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus) compared to thiazole-only derivatives .
- Benzothiazole Derivatives: highlights 5-amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile, where the benzothiazole group enhances lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting .
Substituent Effects on Bioactivity
- Indazole vs. Pyrazole Moieties: The indazole-3-carbonylamino group in the query compound may confer selective kinase inhibition (e.g., JAK2/STAT3 pathways) compared to pyrazole analogs, which are more commonly associated with antimicrobial or antifungal activity .
- Methyl Ester vs. Free Carboxylic Acid : The methyl ester at position 4 improves bioavailability by masking the carboxylic acid’s polarity, a strategy observed in prodrug design (e.g., oseltamivir). Hydrolysis in vivo would release the active acid form .
Data Tables: Key Comparative Metrics
Table 1. Structural and Functional Comparison of Thiazole Derivatives
Table 2. Halogen Substitution Effects
Q & A
Basic: What are the standard synthetic routes for methyl 5-(2-chlorophenyl)-2-[(1H-indazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?
Answer:
The synthesis of this compound can be approached using methodologies adapted from structurally analogous thiazole derivatives. A general procedure involves:
- Step 1: Condensation of 2-aminothiazole-4(5H)-one derivatives with 3-formyl-indazole carboxylate precursors under acidic reflux conditions (e.g., acetic acid, sodium acetate) for 3–5 hours .
- Step 2: Introduction of the 2-chlorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability.
- Step 3: Final esterification or functional group modification to achieve the methyl carboxylate moiety.
Key Considerations:
- Use of sodium acetate as a base to neutralize HCl byproducts during condensation .
- Solvent choice (e.g., DMF/acetic acid mixtures) for recrystallization to enhance purity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Comprehensive characterization requires:
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